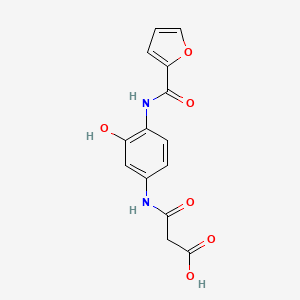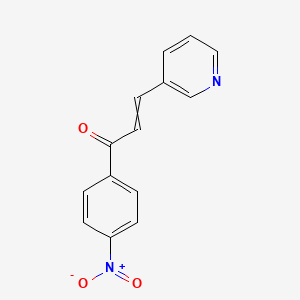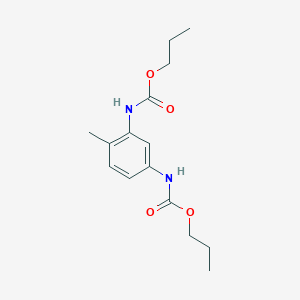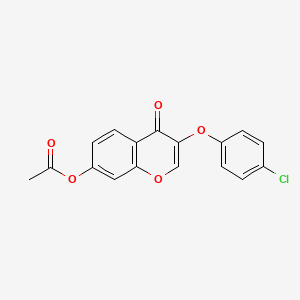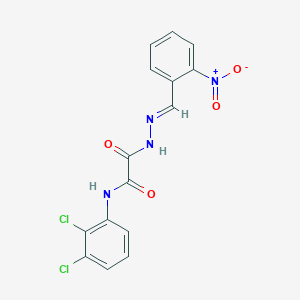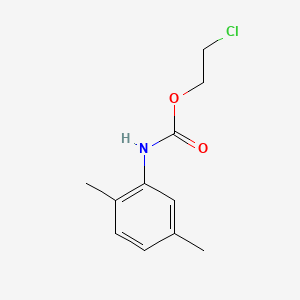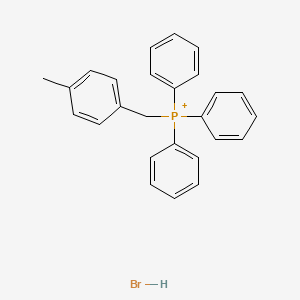
(4-Methylphenyl)methyl-triphenylphosphanium;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylbenzyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C₂₆H₂₄BrP and a molecular weight of 447.36 g/mol . It is commonly used as a Wittig reagent in organic synthesis, which is a method for the preparation of alkenes from aldehydes and ketones . The compound is characterized by its crystalline structure and has a melting point of 268-270°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Methylbenzyl)triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with 4-methylbenzyl bromide. The reaction typically involves the following steps :
- Dissolving triphenylphosphine in toluene.
- Adding 4-methylbenzyl bromide dropwise to the solution with ice-cooling.
- Stirring the mixture at room temperature for 2 hours.
- Filtering the formed solid and washing it with toluene and dry petroleum ether to remove unreacted triphenylphosphine.
Industrial Production Methods
Industrial production methods for (4-Methylbenzyl)triphenylphosphonium bromide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving automated systems for precise control of temperature, addition rates, and purification processes .
Chemical Reactions Analysis
Types of Reactions
(4-Methylbenzyl)triphenylphosphonium bromide primarily undergoes substitution reactions due to the presence of the phosphonium group. It is used in the Wittig reaction to form alkenes from aldehydes and ketones .
Common Reagents and Conditions
Reagents: Aldehydes or ketones, base (e.g., sodium hydride or potassium tert-butoxide).
Major Products
The major products formed from the reactions involving (4-Methylbenzyl)triphenylphosphonium bromide are alkenes. The specific structure of the alkene depends on the aldehyde or ketone used in the reaction .
Scientific Research Applications
(4-Methylbenzyl)triphenylphosphonium bromide has a wide range of applications in scientific research :
Chemistry: Used as a Wittig reagent for the synthesis of alkenes.
Biology: Employed in the study of biological pathways involving phosphonium compounds.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Methylbenzyl)triphenylphosphonium bromide in the Wittig reaction involves the formation of a phosphonium ylide intermediate. This intermediate reacts with aldehydes or ketones to form an oxaphosphetane intermediate, which subsequently decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct . The molecular targets and pathways involved are primarily related to the reactivity of the phosphonium ylide with carbonyl compounds .
Comparison with Similar Compounds
Similar Compounds
- Benzyltriphenylphosphonium bromide
- (4-Methoxybenzyl)triphenylphosphonium bromide
- (4-Fluorobenzyl)triphenylphosphonium bromide
- (4-Bromobenzyl)triphenylphosphonium bromide
Uniqueness
(4-Methylbenzyl)triphenylphosphonium bromide is unique due to the presence of the 4-methyl group, which can influence the reactivity and selectivity of the compound in chemical reactions. This makes it particularly useful in specific synthetic applications where the methyl group can provide steric or electronic effects .
Properties
Molecular Formula |
C26H25BrP+ |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
(4-methylphenyl)methyl-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C26H24P.BrH/c1-22-17-19-23(20-18-22)21-27(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1; |
InChI Key |
CEEKCHGNKYVTTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-1-(4-chlorobenzyl)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11961251.png)
